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Introduction
Oritinib (also known as SH-1028) is a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the

treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. This guide

provides an in-depth technical overview of the effects of Oritinib on the EGFR L858R mutation,

one of the most common activating mutations in NSCLC.

Mechanism of Action
Oritinib is an irreversible EGFR TKI that selectively targets mutant forms of EGFR, including

the L858R and the T790M resistance mutation, while showing weaker activity against wild-type

(WT) EGFR.[1][2] The mechanism of action involves the formation of a covalent bond with the

cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible

binding effectively blocks the downstream signaling pathways that are critical for tumor cell

proliferation and survival.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of Oritinib
against EGFR mutations from in vitro and clinical studies.
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Table 1: In Vitro Inhibitory Activity of Oritinib (SH-1028)
against various EGFR mutations

EGFR Mutation IC50 (nM) Reference

L858R 0.7 - 2.35 [1][3]

L858R/T790M 0.1 - 0.55 [1][3]

d746-750 (Exon 19 deletion) 1.4 - 1.6 [1][3]

d746-750/T790M 0.84 - 0.89 [1][3]

L861Q 4 - 13 [1][3]

Wild-Type (WT) 18 [1][3]

Table 2: Clinical Efficacy of Oritinib in Patients with
EGFR T790M-mutated NSCLC (Phase II Study -
NCT03823807)

Clinical Endpoint Value
95% Confidence
Interval (CI)

Reference

Objective Response

Rate (ORR)
60.4% 53.7% - 66.8% [4]

Disease Control Rate

(DCR)
92.5% 88.3% - 95.6% [4]

Median Progression-

Free Survival (PFS)
12.6 months 9.7 - 15.3 months [4]

Median Duration of

Response
12.5 months 11.2 - Not Available [4]

Note: The patient population in this study had progressed on prior EGFR TKI therapy and

harbored the T790M resistance mutation. A significant portion of these patients also had an

underlying activating mutation such as L858R (30.4% of patients).[4]
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Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Oritinib against

various EGFR kinase mutants.

Methodology:

Recombinant EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.) are used.

A kinase reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide) is

prepared.

Oritinib is serially diluted to a range of concentrations.

The kinase, ATP/substrate mix, and Oritinib are incubated together in a microplate.

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

detection method such as LanthaScreen™ TR-FRET or an ELISA-based assay.[5]

The IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of Oritinib on the viability of cancer cell lines with different

EGFR mutation statuses.

Methodology:

Human lung cancer cell lines, such as NCI-H1975 (harboring L858R and T790M mutations)

and PC-9 (harboring an exon 19 deletion), are cultured in appropriate media.[2]

Cells are seeded in 96-well plates and allowed to adhere overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10831329?utm_src=pdf-body
https://www.benchchem.com/product/b10831329?utm_src=pdf-body
https://www.benchchem.com/product/b10831329?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/EGFR_L858R_LanthaScreen_Activity_Europium.pdf
https://www.benchchem.com/product/b10831329?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8046080/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are treated with a range of concentrations of Oritinib for a specified period (e.g., 72

hours).

After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent

is added to each well.

The plates are incubated to allow for the conversion of MTS to formazan by metabolically

active cells.

The absorbance of the formazan product is measured at a specific wavelength (e.g., 490

nm).

Cell viability is expressed as a percentage of the untreated control, and IC50 values are

determined.[6]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Oritinib in a living organism.

Methodology:

Immunocompromised mice (e.g., nude mice) are used.

Human lung cancer cells, such as NCI-H1975 (L858R/T790M), are subcutaneously injected

into the flanks of the mice.[1]

Tumors are allowed to grow to a palpable size.

Mice are randomized into control and treatment groups.

Oritinib is administered orally at a specified dose (e.g., 5 mg/kg daily) for a defined period

(e.g., 14 consecutive days).[1]

Tumor volume is measured regularly using calipers.

At the end of the study, mice are euthanized, and tumors are excised for further analysis

(e.g., western blotting to assess protein expression and phosphorylation).
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Signaling Pathways and Visualizations
Oritinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. The L858R

mutation leads to constitutive activation of EGFR, which in turn activates several downstream

pathways crucial for cancer cell growth, proliferation, and survival. These include the RAS-

RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.
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Caption: Oritinib inhibits the constitutively active EGFR L858R mutant, blocking downstream

signaling.
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Caption: The preclinical and clinical development workflow for evaluating Oritinib's efficacy.

Conclusion
Oritinib is a potent and selective third-generation EGFR TKI with significant activity against the

L858R mutation, as well as the common T790M resistance mutation. In vitro studies have

demonstrated its low nanomolar inhibitory concentrations, and clinical trials have shown

promising efficacy in patients with advanced NSCLC who have developed resistance to earlier-

generation TKIs. The favorable safety profile and demonstrated clinical benefit make Oritinib a

valuable therapeutic agent in the management of EGFR-mutated NSCLC. Further investigation

in ongoing and future clinical trials will continue to define its role in the treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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